REACTION_CXSMILES
|
Br.[F:2][C:3]([F:12])([F:11])[C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)N.N([O-])=[O:14].[Na+].[CH:17](=NO)[CH3:18]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:18][C:17]([C:6]1[CH:8]=[CH:9][CH:10]=[C:4]([C:3]([F:12])([F:11])[F:2])[CH:5]=1)=[O:14] |f:2.3,6.7.8.9.10.11.12|
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Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(N)C=CC1)(F)F
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
78 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
acetaldoxime
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C)=NO
|
Name
|
|
Quantity
|
26 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
246 g
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
297 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-6 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension that formed
|
Type
|
ADDITION
|
Details
|
were now added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solution that had formed
|
Type
|
CUSTOM
|
Details
|
was subsequently, at 30° C.
|
Type
|
ADDITION
|
Details
|
This mixture was now added dropwise over a period of 1.5 hours to
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
did not exceed 40° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was subsequently heated to 100° C
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled off together with water
|
Type
|
CUSTOM
|
Details
|
After the water had been removed from the distillate
|
Type
|
DISTILLATION
|
Details
|
the crude product was distilled over a column
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |